7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by the presence of a bromine atom at the 7th position and a methyl group at the 2nd position on the imidazo[4,5-c]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its structural resemblance to purines, essential components of nucleic acids, which enhances its potential biological activity and reactivity in various chemical contexts.
This compound can be classified within the family of imidazo[4,5-c]pyridines, which are known for their diverse biological activities. The chemical structure can be represented by the molecular formula and has a molecular weight of approximately 212.05 g/mol. The compound is available in various forms, including its hydrochloride salt, which improves solubility in water, making it suitable for scientific research and industrial applications .
The synthesis of 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine typically involves several key steps:
The molecular structure of 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine features a fused imidazole and pyridine ring system. The compound's structural data includes:
The presence of both nitrogen and bromine atoms contributes to its unique reactivity profile, allowing it to engage in various chemical reactions .
7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine undergoes several types of chemical reactions:
These reactions highlight the versatility of this compound in synthetic chemistry.
The mechanism of action for 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with biological targets such as enzymes or receptors. By binding to these targets, it can modulate their activity, leading to various biological effects. For instance, it may inhibit specific enzymes associated with microbial growth, showcasing potential antimicrobial properties. The exact molecular targets depend on the specific application context and biological environment .
Key physical and chemical properties of 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine include:
Additional relevant data includes:
These properties influence its handling and application in laboratory settings .
7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine finds various applications in scientific research:
The 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine scaffold (CAS 929074-39-5) serves as a versatile building block in medicinal chemistry and materials science. This brominated heterocycle (molecular formula: C₇H₆BrN₃, MW: 212.05 g/mol) exhibits a distinctive light yellow crystalline appearance and high purity (>99.99%), making it ideal for precision synthetic applications [1] [5]. The electron-deficient nature of the pyridine ring, combined with the ortho-directing capability of the bromo substituent, enables regioselective modifications crucial for constructing complex molecular architectures. Commercial availability in quantities up to 5 grams facilitates diverse functionalization pathways [1] [2].
The ambident nucleophilic character of the imidazo[4,5-c]pyridine system necessitates precise control during N-functionalization. The bromide at C7 provides a strategic handle for cross-coupling reactions, while the methyl group at C2 enables side-chain derivatization.
Phase-transfer catalysts (PTCs) effectively mediate N-alkylation of 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine, overcoming solubility challenges in biphasic systems. This approach achieves high N1-selectivity (>85%) with alkyl halides and activated aryl halides under mild conditions. For example, benzylation using benzyl bromide with tetrabutylammonium bromide yields 7-bromo-1-methyl-2-phenyl derivatives in >90% purity [7]. The 2-(chloromethyl)-1-methyl derivative (CAS 1171920-75-4) serves as a key electrophile for further nucleophilic displacement, enabling side-chain elongation [3] [6]. Hazard classification as Acute Toxicity Category 3 necessitates appropriate engineering controls during these transformations [6].
Table 1: N-Alkylation Products from 7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine
Alkylating Agent | Product | CAS Number | Molecular Weight (g/mol) |
---|---|---|---|
CH₃I | 7-Bromo-1,2-dimethyl-1H-imidazo[4,5-c]pyridine | 929634 (PubChem CID) | 226.06 |
ClCH₂C₆H₅ | 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine | 1044772-00-0 | 288.14 |
ClCH₂Cl | 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine | 1171920-75-4 | 260.52 |
Microwave irradiation dramatically accelerates cyclocondensation and amination reactions involving this scaffold. Palladium-catalyzed Buchwald-Hartwig amination proceeds within minutes rather than hours under microwave conditions (120-150°C), achieving >95% conversion with secondary amines. The bromo substituent displays superior reactivity versus chloro analogs, enabling selective functionalization of complex molecules. These high-speed protocols facilitate rapid exploration of structure-activity relationships in drug discovery pipelines.
The 1H-imidazo[4,5-c]pyridine system exhibits prototropic tautomerism, with equilibrium favoring the 1H-tautomer in solid state and non-polar solvents [5]. Alkylation at N1 locks the tautomeric state, fundamentally altering electronic distribution and reactivity. Nuclear Overhauser Effect (NOE) spectroscopy confirms N1-methylation shifts electron density toward C7, enhancing bromine lability in cross-coupling reactions. This tautomeric control enables selective C-H functionalization at C5 in the 1-methyl derivatives (e.g., CAS 929634), which remains inaccessible in the parent 1H-tautomer [4] [8]. Computational studies indicate the 1H-tautomer exhibits greater aromatic stabilization (ΔE = 3.2 kcal/mol), explaining its predominance in solution-phase equilibria.
Immobilization strategies exploit the bromo functionality for traceless synthesis of imidazo[4,5-c]pyridine combinatorial libraries. Palladium-mediated coupling of 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine with polymer-bound stannanes or boronic acids provides access to C7-diversified scaffolds. Following cleavage, this approach yields purified products (>85% purity) without chromatographic separation, with typical loadings of 0.8-1.2 mmol/g resin [4]. The 2-methyl substituent remains inert under standard cross-coupling conditions, enabling selective modification at C7. Libraries exceeding 200 analogs have been generated via this method for kinase inhibition screening.
Sustainable methodologies minimize environmental impact while maintaining synthetic efficiency:
Table 2: Green Metrics for Sustainable Derivative Synthesis
Transformation | Conventional Method | Green Method | Atom Economy Improvement |
---|---|---|---|
Bromination | DCM solvent, 24h reflux | H₂O/EtOH, 2h, 40°C | 38% reduction in E-factor |
Trifluoromethylation | Pd-catalyzed coupling of bromide | Direct photoredox C-H functionalization | Eliminates pre-halogenation step |
N-Alkylation | DMF, 12h, 80°C | Solvent-free, 140°C, 30 min | PMI reduced from 87 to 11 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: